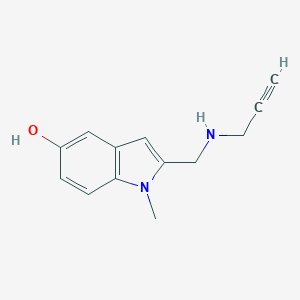
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. It is a synthetic derivative of serotonin and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood and behavior.
Effets Biochimiques Et Physiologiques
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions for research on 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, which may help to identify new potential therapeutic targets. Additionally, research could be done to optimize the synthesis method of the compound, which could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole involves the reaction of 5-hydroxyindole with propargylamine in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of the desired product. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Numéro CAS |
133681-83-1 |
|---|---|
Nom du produit |
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole |
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3 |
Clé InChI |
RPMHQMCNBGJITH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
SMILES canonique |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
Synonymes |
2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole 2-NPAMHI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



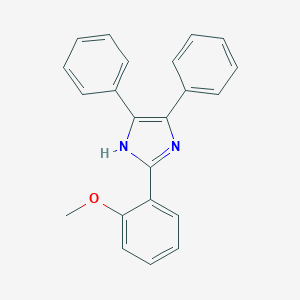
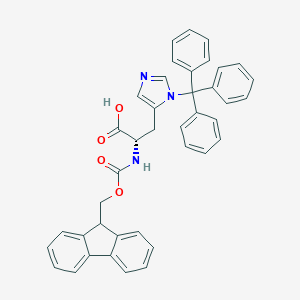
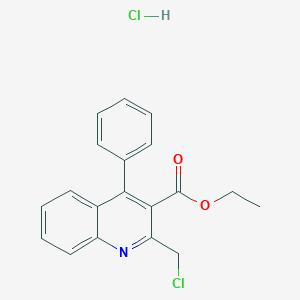
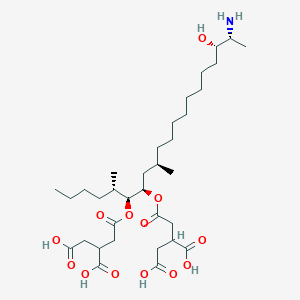
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
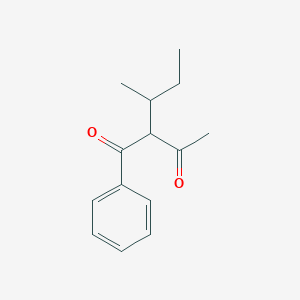
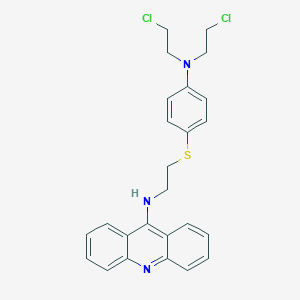
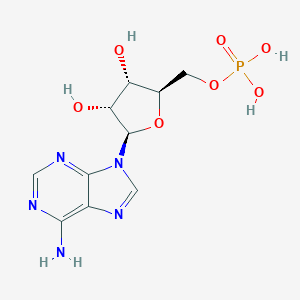
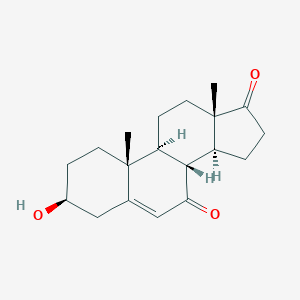
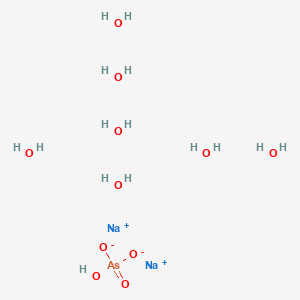
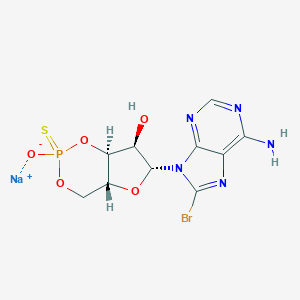
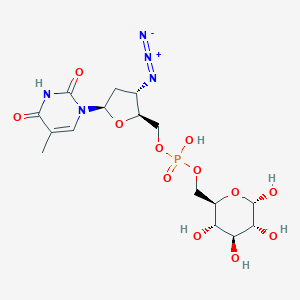

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)